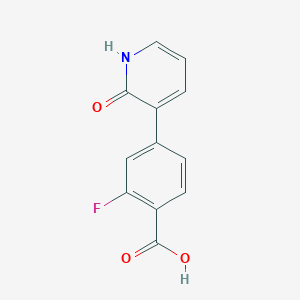

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-10-6-7(3-4-9(10)12(16)17)8-2-1-5-14-11(8)15/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRSQTVPLMVZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682971 | |

| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-90-2 | |

| Record name | Benzoic acid, 4-(1,2-dihydro-2-oxo-3-pyridinyl)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 4 Carboxy 3 Fluorophenyl 2 Hydroxypyridine and Its Analogues

Strategies for the Construction of the 2-Hydroxypyridine (B17775) Core

The 2-hydroxypyridine ring, which exists in tautomeric equilibrium with its 2-pyridone form, is a prevalent scaffold in numerous biologically active compounds. nih.gov Its synthesis can be approached through various strategies, including building the ring from acyclic precursors or modifying an existing pyridine (B92270) ring.

Cyclization and Cycloaddition Approaches for Pyridone Synthesis

The de novo synthesis of the 2-pyridone core often relies on condensation and cyclization reactions of acyclic precursors. These methods offer the advantage of introducing desired substituents at specific positions during the ring formation process.

One common approach involves the condensation of active methylene (B1212753) compounds with β-enaminones or related species. For instance, an aldol-like cyclocondensation between the lithium enolate of ethyl acetate (B1210297) (or its derivatives) and aminoaldehydes or aminoketones provides a direct route to heterocyclic-fused pyridin-2-ones. nih.govfigshare.com This methodology is advantageous due to the use of readily available starting materials and mild reaction conditions. nih.gov

Another powerful strategy is the use of [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In this approach, a 1-azadiene (a four-atom component containing a nitrogen) reacts with a two-atom dienophile (such as an alkyne) to form a six-membered ring. Subsequent aromatization then yields the 2-pyridone. An intermolecular Diels-Alder/retro-Diels-Alder strategy has been successfully employed for the synthesis of 3,5-disubstituted 2-pyridones. nih.gov This method allows for the controlled introduction of substituents on the pyridone ring, although regioselectivity can be a challenge that may be influenced by the electronic properties of the dienophile. nih.gov

| Cyclization/Cycloaddition Strategy | Key Reactants | Advantages | Challenges |

| Aldol-like Cyclocondensation | Ester enolates and aminoaldehydes/ketones | Mild conditions, readily available starting materials. nih.gov | Scope may be limited by substrate availability. |

| [4+2] Cycloaddition (Diels-Alder) | 1-Azadienes and alkynes | Good control over substitution patterns. | Regioselectivity can be an issue. nih.gov |

Photochemical Rearrangements of Pyridine N-Oxides for C3-Hydroxylation

An alternative to building the 2-hydroxypyridine ring from scratch is the functionalization of a pre-existing pyridine ring. Direct C-H hydroxylation of pyridines, particularly at the C3 position, is challenging due to the electronic properties of the heterocycle. nih.govacs.org A notable and efficient method to achieve this transformation is through the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org

In this metal-free process, irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) is proposed to lead to the formation of a transient oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate can then undergo an "oxygen walk" mechanism, followed by an acid-promoted ring-opening, to yield the C3-hydroxylated pyridine, which is a tautomer of the 2-hydroxypyridine if the substituent is at the 3-position. nih.govacs.org This method is valued for its operational simplicity and its compatibility with a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

| Photochemical Rearrangement Data | |

| Reactant | Pyridine N-oxide |

| Key Intermediate | Oxaziridine |

| Product | C3-Hydroxypyridine |

| Advantages | Metal-free, operational simplicity, broad functional group tolerance. nih.gov |

| Limitations | May yield a mixture of regioisomers. |

Introduction and Regioselective Functionalization of the 4-Carboxy-3-fluorophenyl Moiety

The introduction of the 4-carboxy-3-fluorophenyl group onto the 2-hydroxypyridine core is a critical step in the synthesis of the target molecule. This requires precise control over the formation of the aryl-pyridine bond and the regioselective placement of the fluorine and carboxyl groups on the phenyl ring.

Cross-Coupling Reactions for Aryl-Pyridine Linkage

The most versatile and widely used method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide.

For the synthesis of 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, a plausible route would involve the Suzuki-Miyaura coupling of a 3-halo-2-hydroxypyridine (e.g., 3-bromo-2-hydroxypyridine) with 4-carboxy-3-fluorophenylboronic acid. The choice of catalyst, ligand, and base is crucial for the success of this reaction, especially given the presence of the potentially interfering hydroxyl and carboxyl groups. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used for such transformations. nih.govbeilstein-journals.orgnih.govmdpi.com

| Suzuki-Miyaura Coupling Components | |

| Pyridine Component | 3-Halo-2-hydroxypyridine (e.g., 3-bromo-2-hydroxypyridine) |

| Aryl Component | 4-Carboxy-3-fluorophenylboronic acid |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) |

| Key Bond Formed | C(sp²)-C(sp²) bond between the pyridine and phenyl rings |

Regioselective Fluorination Methodologies

The regioselective introduction of a fluorine atom onto an aromatic ring is a key challenge in the synthesis of many pharmaceuticals and agrochemicals. For the 4-carboxy-3-fluorophenyl moiety, the fluorine atom is positioned ortho to the carboxyl group.

Electrophilic Fluorination: One of the most common methods for introducing fluorine is through electrophilic fluorination. This involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used due to their stability, safety, and effectiveness. wikipedia.orgdntb.gov.ua The directing effect of the carboxyl group (or a precursor group) on the phenyl ring would be critical in achieving the desired regioselectivity.

Decarboxylative Fluorination: Another innovative approach is decarboxylative fluorination, where a carboxylic acid is replaced by a fluorine atom. nih.gov This can be achieved using silver catalysis in the presence of an electrophilic fluorine source. This method can be particularly useful when the corresponding carboxylic acid is readily available.

| Regioselective Fluorination Method | Fluorine Source | Key Features |

| Electrophilic Fluorination | N-F reagents (e.g., NFSI, Selectfluor®) | Utilizes the directing effect of existing substituents to control regioselectivity. wikipedia.orgdntb.gov.ua |

| Decarboxylative Fluorination | Electrophilic fluorine source with a metal catalyst (e.g., Ag) | Replaces a carboxylic acid group with a fluorine atom. nih.gov |

Carboxylic Acid Group Incorporation Strategies

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a key strategy involves the use of a pre-functionalized coupling partner, namely 4-borono-2-fluorobenzoic acid or its derivatives.

In this approach, a suitably protected 3-halo-2-hydroxypyridine derivative can be coupled with 4-borono-2-fluorobenzoic acid. The carboxylic acid group is thus incorporated as part of one of the key starting materials. The choice of protecting groups for the 2-hydroxy and the carboxylic acid functionalities is critical to prevent unwanted side reactions.

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions that could be adapted for the synthesis of the target molecule and its analogs.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Varies |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | Varies |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/Water | 60-80 | Varies |

This table presents generalized conditions for Suzuki-Miyaura reactions and specific yields would be dependent on the exact substrates and reaction optimization.

Multi-Component Reactions (MCRs) in the Synthesis of Related Pyridones and Heterocycles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyridones from simple and readily available starting materials in a one-pot fashion. acsgcipr.org While a direct MCR for the synthesis of this compound may not be established, MCRs are widely used to generate a variety of substituted 2-pyridone and related heterocyclic structures. These methods could be adapted to produce analogs or precursors of the target molecule.

Common MCRs for pyridone synthesis often involve the condensation of a β-ketoester, an aldehyde, and an amine source. For instance, the Hantzsch pyridine synthesis and its variations can be employed to construct the dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine. To synthesize analogs of the target compound, a substituted benzaldehyde (B42025) carrying the fluoro and a protected carboxyl group could potentially be used as one of the components.

The following table illustrates a general scheme for a multi-component reaction leading to a pyridone core.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| β-Ketoester | Aldehyde | Ammonia/Amine | Heat or Acid/Base Catalyst | Dihydropyridone/Pyridone |

| Malononitrile | Ketone | Ammonium Acetate | Solvent-free, Heat | 3-Cyano-2-pyridone |

| Ethyl Cyanoacetate | Chalcone | Ammonium Acetate | Reflux | Substituted 2-pyridone |

Derivatization and Structural Modifications of this compound

Once this compound is synthesized, its functional groups, the carboxylic acid and the 2-hydroxypyridine moiety, offer opportunities for further structural modifications to generate a library of related compounds.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid group of this compound can be readily converted into esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification: The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions with an excess of the alcohol to drive the equilibrium towards the ester product.

Amidation: The formation of amides from the carboxylic acid can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride is then treated with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions.

The table below summarizes common reagents and conditions for these transformations.

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.) | Reflux | Ester |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 1. Reflux 2. Room Temperature | Amide |

| Amidation (direct coupling) | Amine (R-NH₂), DCC or EDC, DMAP (cat.) | Room Temperature | Amide |

Transformations Involving the 2-Hydroxypyridine Functionality

The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. The pyridone tautomer is generally the more stable form. The reactivity of this functional group allows for various transformations.

The nitrogen atom of the 2-pyridone can undergo N-alkylation or N-arylation reactions. For instance, N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The oxygen atom of the 2-hydroxypyridine tautomer can also react, for example, through O-alkylation or O-acylation under specific conditions, although N-functionalization is often favored.

Furthermore, the pyridine ring itself can be subject to electrophilic substitution reactions, although the presence of the electron-withdrawing phenyl and carboxyl groups may deactivate the ring towards such reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Carboxy 3 Fluorophenyl 2 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms, the chemical environment of each nucleus, and through-bond or through-space correlations can be established.

For 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, the ¹H NMR spectrum is expected to reveal distinct signals for each of the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring would likely appear as multiplets, with their chemical shifts and coupling constants being influenced by the hydroxyl group and the phenyl substituent. The protons on the 3-fluoro-4-carboxyphenyl ring would exhibit splitting patterns consistent with their substitution, including coupling to the adjacent fluorine atom. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets, and their chemical shifts could be concentration-dependent or may require exchange with D₂O for confirmation.

The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts would be indicative of their hybridization and electronic environment. For instance, the carbon atom of the carboxylic acid group would appear at a characteristic downfield shift. The carbon atoms bonded to the electronegative fluorine and oxygen atoms would also exhibit predictable shifts.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. It would show a signal whose chemical shift is characteristic of an aryl fluoride (B91410). Furthermore, the coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide definitive evidence for the substitution pattern on the phenyl ring.

As of this writing, detailed experimental NMR data including specific chemical shifts and coupling constants for this compound are not extensively reported in publicly accessible scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The O-H stretch of the hydroxypyridine moiety would also contribute to this region. A strong absorption peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. Aromatic C=C and C=N stretching vibrations would likely appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically results in a strong band in the 1100-1300 cm⁻¹ range.

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary data. Non-polar bonds, such as the aromatic ring C=C bonds, often give rise to strong Raman signals, aiding in the characterization of the core structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The resulting spectrum can be used to understand the nature of the chromophores present.

The molecular structure of this compound contains two aromatic systems, the hydroxypyridine and the fluorinated phenyl ring, which constitute the primary chromophores. It is expected that the UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, would exhibit absorption bands corresponding to π → π* transitions. These transitions are characteristic of aromatic and conjugated systems. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be influenced by the substituents on the rings, namely the hydroxyl, carboxyl, and fluoro groups, as well as the solvent polarity.

Specific experimental UV-Vis absorption data, including λmax values and details on the electronic transitions for this compound, have not been detailed in the surveyed scientific publications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways could include the loss of small neutral molecules such as H₂O, CO, and CO₂ from the hydroxyl and carboxyl groups. Cleavage of the bond between the two aromatic rings could also be a significant fragmentation pathway, leading to ions corresponding to the individual substituted pyridine and phenyl fragments.

A detailed experimental mass spectrum and a comprehensive analysis of the fragmentation pathways for this specific compound are not currently available in the public domain.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction Studies

To perform a single-crystal X-ray diffraction study, a suitable single crystal of this compound must first be grown. If successful, the analysis would yield the precise solid-state structure of the molecule. Key findings would include the determination of the crystal system, space group, and unit cell dimensions.

The data would reveal the dihedral angle between the pyridine and phenyl rings, indicating the degree of planarity or twist in the molecule. Furthermore, the analysis would elucidate the intramolecular and intermolecular interactions that stabilize the crystal structure. It is highly probable that hydrogen bonding would be a dominant intermolecular force, involving the carboxylic acid and hydroxyl groups, potentially leading to the formation of dimers or extended networks.

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been deposited or published to date.

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk solid sample. It is particularly useful for identifying crystalline phases and can be used for quality control and polymorph screening.

A PXRD pattern for a crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for that particular crystalline form. The positions and relative intensities of the peaks are dependent on the crystal lattice parameters. While PXRD does not provide the detailed atomic coordinates that single-crystal analysis does, it is an essential tool for confirming the identity and purity of a crystalline solid.

Experimental PXRD data for this compound is not available in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations of 3 4 Carboxy 3 Fluorophenyl 2 Hydroxypyridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the molecular characteristics of 3-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine. These methods allow for the detailed examination of its electronic structure and the prediction of various molecular properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. rjb.roresearchgate.net For this compound, DFT calculations, often employing functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP), are utilized to determine the ground state conformation and electronic features. rjb.roresearchgate.net These studies involve optimizing the molecular geometry to find the lowest energy structure.

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. DFT calculations can also be combined with Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectra of the molecule. rjb.ro

Table 1: Representative Electronic Properties from DFT Calculations

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

Beyond DFT, other quantum mechanical methods are employed to study molecular properties. Ab initio methods, based on the Hartree-Fock formalism, derive results directly from first principles without using experimental data. wikipedia.org These methods can provide highly accurate predictions of molecular geometries and properties but are computationally intensive.

Semi-empirical methods, on the other hand, are also based on the Hartree-Fock framework but incorporate several approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1 and PM3 are much faster than ab initio or DFT calculations, making them suitable for very large molecules. wikipedia.org However, their accuracy is dependent on the molecule being studied being similar to those used in the parameterization database. wikipedia.org These methods are useful for preliminary geometric optimizations and for calculating properties like heats of formation and dipole moments.

Tautomeric Equilibrium Analysis of 2-Hydroxypyridine (B17775)/2-Pyridone Forms

A defining characteristic of the 2-hydroxypyridine moiety is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim or enol form) and the 2-pyridone (lactam or keto form). This equilibrium is a result of proton transfer between the nitrogen and oxygen atoms. nih.gov

In the ground state, the equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers is highly sensitive to the surrounding environment, particularly the solvent. wuxibiology.comwikipedia.org The relative stability of the two forms can shift significantly based on solvent polarity.

In the gas phase and non-polar solvents , the 2-hydroxypyridine (enol) form is generally favored. The energy difference in the gas phase is small, on the order of a few kJ/mol. nih.govwikipedia.org

In polar solvents like water and alcohols, the equilibrium shifts to favor the 2-pyridone (keto) form. wikipedia.orgstackexchange.com This is attributed to the larger dipole moment of the pyridone form, which is better stabilized by polar solvent molecules.

The substituents on the phenyl ring of this compound, namely the electron-withdrawing fluorine atom and the carboxylic acid group, can influence the electronic distribution and therefore the position of the tautomeric equilibrium.

Table 2: Solvent Influence on 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium

| Solvent Type | Favored Tautomer | Reason |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (Enol) | Intrinsic stability. nih.gov |

| Non-polar (e.g., Cyclohexane) | 2-Hydroxypyridine (Enol) | Lower polarity of the enol form. stackexchange.com |

| Polar (e.g., Water, Ethanol) | 2-Pyridone (Keto) | Higher dipole moment of the keto form leads to better solvation. wikipedia.orgstackexchange.com |

| Solid State | 2-Pyridone (Keto) | Favored by crystal packing and intermolecular hydrogen bonding. wikipedia.orgstackexchange.com |

Upon absorption of light, molecules can be promoted to an electronically excited state where their properties and reactivity can differ significantly from the ground state. For 2-hydroxypyridine derivatives, an excited-state intramolecular proton transfer (ESIPT) can occur. nih.gov

Studies on similar molecules, such as 5-(4-fluorophenyl)-2-hydroxypyridine, have shown that while both tautomers may exist in the ground state, excitation can lead to the conversion of the lactim (enol) form to the lactam (keto) form. nih.gov This process, known as excited-state tautomerization, often results in a dual fluorescence emission: a higher-energy emission from the locally excited enol form and a red-shifted emission from the tautomerized keto form. nih.gov In polar protic solvents, the energy barrier for this tautomerization can be significantly lowered, sometimes leading exclusively to the emission from the lactam tautomer. nih.gov The dynamics of this process can be investigated using time-resolved spectroscopy in conjunction with quantum chemical calculations of the potential energy surfaces for the ground and excited states. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgyoutube.com For a single molecule like this compound, the HOMO and LUMO energies and their distribution provide insight into its nucleophilic and electrophilic nature.

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated. These descriptors help to quantify the molecule's reactivity and stability. researchgate.net

Chemical Potential (μ): Related to the electronegativity of the molecule.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

These descriptors are calculated using the energies of the frontier orbitals, providing a quantitative basis for understanding the relationship between molecular structure and chemical reactivity. researchgate.net

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool for understanding the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carboxylic acid group and the 2-hydroxy group, as well as the nitrogen atom of the pyridine (B92270) ring. These sites represent the most likely areas for electrophilic attack. The fluorine atom, due to its high electronegativity, also contributes to a negative potential region.

Conversely, the most positive potential (typically colored blue) is anticipated around the hydrogen atoms of the carboxylic acid and hydroxyl groups. These acidic protons are the primary sites for nucleophilic attack. The hydrogen atoms on the aromatic rings will exhibit moderately positive potential.

This charge distribution is fundamental to the molecule's interactions. For instance, the distinct positive and negative zones are the primary drivers for the formation of strong intermolecular hydrogen bonds, which dictate the crystal packing and solubility of the compound. The reactivity of the pyridine nitrogen, a key site for potential N-oxidation or protonation, is directly influenced by the accessibility and depth of the negative potential minimum around it.

Table 1: Predicted Regions of Electrostatic Potential in this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carboxyl Oxygen Atoms | Strongly Negative (Vmin) | Site for electrophilic attack, H-bond acceptor |

| Hydroxyl Oxygen Atom | Strongly Negative (Vmin) | Site for electrophilic attack, H-bond acceptor |

| Pyridine Nitrogen Atom | Negative | Site for electrophilic attack, protonation, H-bond acceptor |

| Fluorine Atom | Moderately Negative | Influences local charge distribution, potential H-bond acceptor |

| Carboxyl Hydrogen Atom | Strongly Positive (Vmax) | Site for nucleophilic attack, H-bond donor |

| Hydroxyl Hydrogen Atom | Strongly Positive (Vmax) | Site for nucleophilic attack, H-bond donor |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. The NLO response of a molecule is primarily described by its hyperpolarizability (β).

The structure of this compound contains features conducive to NLO activity. The π-systems of the phenyl and pyridine rings are electronically coupled, creating a larger delocalized system. The electron-withdrawing nature of the carboxylic acid group and the fluorine atom, combined with the electron-donating potential of the hydroxyl group and the pyridine ring itself, can establish a "push-pull" electronic character. This intramolecular charge transfer is a key mechanism for generating a high NLO response.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict NLO properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Studies on similar fluorinated phenylpyridine and porphyrin systems have shown that fluorination can modulate NLO properties. The magnitude of the hyperpolarizability is sensitive to the molecular geometry and the electronic nature of the substituents. For this molecule, a significant NLO response would be expected, although its precise value would require specific computational modeling.

Table 2: Theoretical NLO Properties of Analogous Molecular Systems

| Compound Type | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (a.u.) | Reference |

|---|---|---|---|---|

| Porphyrin-Fullerene Dyads | DFT | ~0.5 - 2.0 | Negative values reported | |

| Styrylpyrimidine Derivatives | DFT | Not specified | Up to 500 GM (for 2PA) |

Note: The values presented are for structurally related or conceptually similar compounds and serve as a reference for the potential NLO properties of the title compound.

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) scan, calculated by systematically varying this dihedral angle, can identify the most stable conformations (energy minima) and the rotational energy barriers (transition states). For biphenyl (B1667301) and related systems, a fully planar conformation is often destabilized by steric hindrance between the ortho hydrogens. Therefore, the lowest energy conformation for this molecule is likely to be non-planar, with the rings twisted at an angle of approximately 40-50 degrees.

However, the presence of substituents and potential intramolecular hydrogen bonds can significantly alter this landscape. For example, an intramolecular hydrogen bond between the 2-hydroxy group and the pyridine nitrogen could favor a more planar arrangement. Conversely, electrostatic repulsion between the fluorine atom and the pyridine ring's electron cloud could favor a more twisted conformation. The planar conformations (0° and 180° dihedral angles) represent the transition states for rotation, with the energy barrier depending on the degree of steric clash.

Table 3: Predicted Conformational States and Relative Energies

| Dihedral Angle (Phenyl-Pyridine) | Conformation | Expected Relative Energy | Key Interactions |

|---|---|---|---|

| ~45° | Twisted (Minimum) | Lowest | Balance between π-conjugation and steric repulsion. |

| 0° / 180° | Planar (Transition State) | High | Maximum π-conjugation, but high steric hindrance. |

Detailed Analysis of Inter- and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding is a defining feature of the molecular and supramolecular chemistry of this compound, governing its structure, properties, and interactions.

Intramolecular Hydrogen Bonding: The molecule's structure allows for the possibility of several intramolecular hydrogen bonds. The most probable is the interaction within the 2-hydroxypyridine moiety. This group exists in a tautomeric equilibrium with 2-pyridone. In both solution and the solid state, the pyridone form, which can form strong N-H···O or O-H···N intramolecular or intermolecular bonds, is often favored. The proximity of the hydroxyl group to the pyridine nitrogen allows for a strong O-H···N interaction, which would stabilize a near-planar conformation of that part of the molecule.

Intermolecular Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It is highly likely to form strong, dimeric O-H···O hydrogen bonds with a neighboring molecule, a very common and stable motif for carboxylic acids. This interaction would lead to the formation of centrosymmetric dimers in the crystal structure.

Furthermore, the pyridine nitrogen is a strong hydrogen bond acceptor and can readily interact with the carboxylic acid's hydroxyl group from another molecule, leading to O-H···N heterosynthons. This interaction is often competitive with the carboxylic acid dimer formation. The 2-hydroxy group can also participate in intermolecular hydrogen bonding, acting as both a donor (O-H) and an acceptor (O). The interplay between these various strong (O-H···O, O-H···N) and potentially weaker (C-H···O, C-H···F) interactions dictates the final three-dimensional crystal packing. The strength and geometry of these bonds can be accurately predicted using computational methods like DFT.

Table 4: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular | Hydroxyl (O-H) | Pyridine (N) | Forms a five- or six-membered ring, influences planarity. |

| Intermolecular | Carboxyl (O-H) | Carboxyl (C=O) | Classic robust R22(8) carboxylic acid dimer formation. |

| Intermolecular | Carboxyl (O-H) | Pyridine (N) | Strong heterosynthon common in acid-pyridine co-crystals. |

| Intermolecular | Hydroxyl (O-H) | Carboxyl (C=O) | Links molecules into chains or sheets. |

| Intermolecular | Hydroxyl (O-H) | Hydroxyl (O) | Links molecules into chains or sheets. |

Reaction Mechanisms and Chemical Reactivity of 3 4 Carboxy 3 Fluorophenyl 2 Hydroxypyridine and Its Structural Analogues

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two aromatic rings in 3-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine exhibit distinct reactivities toward substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

The pyridine (B92270) ring, particularly in its 2-hydroxypyridine (B17775) tautomeric form, is the more reactive of the two rings towards electrophiles. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this molecule, the positions C3 and C5 of the pyridine ring are activated. However, the C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. Conversely, the pyridine nitrogen atom is electron-withdrawing and deactivates the ring, especially after protonation in acidic media, which is common for reactions like nitration or sulfonation. wikipedia.orgrsc.org Studies on the nitration of 3-hydroxypyridine (B118123) show that the reaction proceeds on the protonated form (conjugate acid) to yield substitution at the 2-position. rsc.org For this compound, the strong activation by the hydroxyl group suggests that reactions like halogenation or nitration would preferentially occur on the pyridine ring rather than the fluorophenyl ring.

The fluorophenyl ring is significantly deactivated towards electrophilic substitution. Both the fluorine atom (via induction) and the carboxylic acid group are electron-withdrawing, making this ring less susceptible to attack by electrophiles. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

The fluorophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings generally require strong electron-withdrawing groups positioned ortho or para to a good leaving group to undergo SNAr. wikipedia.orgmasterorganicchemistry.com In this molecule, the carboxylic acid group is a moderate electron-withdrawing group situated para to the fluorine atom. This arrangement activates the C-F bond towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. wikipedia.org Strong nucleophiles like alkoxides, amines, or thiolates can displace the fluoride (B91410) ion. Organic photoredox catalysis has also been shown to enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of possible nucleophiles to include carboxylic acids in intramolecular reactions. nih.gov

The 2-hydroxypyridine ring can also undergo nucleophilic substitution, particularly at the C2 and C4 positions, as the nitrogen atom can stabilize the negative charge in the intermediate. wikipedia.org However, in this specific molecule, the C2 position is occupied by the hydroxyl group, which is a poor leaving group unless activated.

Carboxylic Acid Reactivity: Mechanisms of Esterification, Amidation, and Decarboxylation

The carboxylic acid group on the phenyl ring undergoes a variety of reactions typical for this functional group.

Mechanisms of Esterification

Esterification of the carboxylic acid can be achieved through several mechanisms. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst). google.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.

Alternatively, the reaction can be performed under milder, neutral conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org In this mechanism, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea as a byproduct. orgsyn.org

Mechanism of Amidation

Amidation follows a similar mechanistic pathway to esterification. The carboxylic acid must first be activated to facilitate the attack by an amine, which is a weaker nucleophile than an alcohol. This is typically accomplished using coupling agents like DCC, which form the same O-acylisourea intermediate as in esterification. The amine then attacks the activated carbonyl carbon, and subsequent collapse of the tetrahedral intermediate yields the amide and the dicyclohexylurea byproduct.

Mechanism of Decarboxylation

The decarboxylation of aromatic carboxylic acids typically requires harsh conditions unless the structure can stabilize the resulting carbanion intermediate. For pyridinecarboxylic acids, the ease of decarboxylation is highly dependent on the position of the carboxyl group relative to the ring nitrogen. Pyridine-2-carboxylic acids (picolinic acids) decarboxylate more readily than their 3- and 4-isomers because the nitrogen atom can effectively stabilize the negative charge that develops on the ring at the C2 position during CO2 elimination. cdnsciencepub.com The mechanism is believed to proceed through a zwitterionic intermediate where the ring nitrogen is protonated. cdnsciencepub.comresearchgate.net

For this compound, the carboxylic acid is attached to a benzene (B151609) ring. Decarboxylation would involve the formation of a fluorophenyl carbanion. While the fluorine atom provides some inductive stabilization, the reaction generally requires high temperatures.

Hydroxypyridine Reactivity: Tautomerization-Mediated Transformations

A critical aspect of the reactivity of the 2-hydroxypyridine moiety is its existence in a tautomeric equilibrium with its 2-pyridone form. chemtube3d.comwikipedia.org This lactam-lactim tautomerism significantly influences the chemical properties of the molecule.

The position of this equilibrium is highly dependent on the solvent. wikipedia.org Non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar and protic solvents like water favor the 2-pyridone tautomer. wikipedia.org The 2-pyridone form is often predominant in the solid state and in many solutions due to its amide-like character, which allows for strong intermolecular hydrogen bonding, often leading to the formation of stable dimers. wikipedia.orgchemtube3d.com

This tautomerism means the molecule can react as an ambidentate nucleophile. The 2-hydroxypyridine form can react via the oxygen atom to form O-substituted products (ethers). The 2-pyridone form can react via the nitrogen atom to form N-substituted products. For instance, reaction with alkyl halides can lead to a mixture of O-alkylation and N-alkylation products, with the ratio depending on the reaction conditions and the tautomeric equilibrium. Studies on the reaction of 2-hydroxypyridine with various aryl halides have shown that it can attack with either the nitrogen or the oxygen atom. researchgate.net

Oxidation-Reduction (Redox) Chemistry

The 2-hydroxypyridine moiety is susceptible to both oxidation and reduction reactions. Pulse radiolysis studies on 2-pyridinol (the 2-hydroxypyridine tautomer) have provided detailed insights into its redox chemistry. ias.ac.in

Oxidation

One-electron oxidants such as the hydroxyl radical (•OH) react rapidly with 2-hydroxypyridine. The reaction with •OH is an electrophilic addition to the ring, favored at the electron-rich positions 3 and 5. ias.ac.in The rate constant for this reaction is very high, on the order of 1.1 x 10¹⁰ dm³ mol⁻¹ s⁻¹. Other oxidizing radicals like the azide (B81097) radical (N₃•) and dibromide radical anion (Br₂•⁻) are unreactive towards 2-pyridinol at neutral pH, suggesting a relatively high one-electron oxidation potential compared to other phenols like 3-pyridinol. ias.ac.in Oxidation of the pyridine nitrogen can also occur, leading to the formation of N-oxides, a common reaction for pyridine derivatives.

Reduction

One-electron reductants, such as the hydrated electron (e⁻ₐq), also react with 2-hydroxypyridine. The product of this reaction is a reducing radical species that can, in turn, transfer an electron to various acceptors like methylene (B1212753) blue and benzophenone (B1666685) with diffusion-controlled rate constants. ias.ac.in

The following table summarizes key kinetic parameters for the redox reactions of 2-pyridinol, a structural analogue. ias.ac.in

| Reacting Radical | pH | Wavelength (nm) | Rate Constant (k) [dm³ mol⁻¹ s⁻¹] |

| e⁻ₐq | 6.8 | 390 | 2.0 x 10⁹ |

| H atom | 6.8 | 390 | 1.0 x 10⁹ |

| •OH | 6.8 | 320 | 1.1 x 10¹⁰ |

| Cl₂•⁻ | 2.5 | - | 1.3 x 10⁸ |

| SO₄•⁻ | 6.8 | 390 | 8.0 x 10⁹ |

Photochemical Reactivity and Rearrangement Pathways

The photochemistry of 2-hydroxypyridine and its 2-pyridone tautomer is complex and has been the subject of theoretical and experimental studies. aip.orgrsc.org The absorption of UV light can induce electronic excitations, leading to tautomerization, dissociation, or rearrangement.

Computational studies on the gas-phase phototautomerization suggest that the reaction proceeds preferentially from the 2-pyridone to the 2-hydroxypyridine form after electronic excitation to the S₁ (ππ*) state. aip.org The mechanism involves the system reaching a conical intersection between different electronic states, which facilitates non-radiative relaxation to the ground state of the other tautomer. aip.org

Irradiation of pyridine derivatives can also lead to significant molecular rearrangements. For example, the photochemical conversion of pyridine N-oxides is a known method for synthesizing 3-hydroxypyridines. nih.gov This process is believed to involve valence isomerization to a highly strained oxaziridine (B8769555) intermediate, which then rearranges. While this compound is not an N-oxide, its structural analogues provide insight into the types of photochemical pathways available to substituted pyridines. Other photochemical transformations of substituted pyridyl compounds can involve rearrangements of side chains, as seen in the conversion of 1-(2-pyridyl)-2-nitropropenes into 1-(2-pyridyl)-1-hydroxyiminopropan-2-ones upon irradiation. rsc.org The presence of multiple chromophores in this compound suggests a rich and complex photochemical reactivity.

Interactions with Biological Systems: Mechanistic and Structure Activity Relationship Sar Studies Non Clinical Focus

Ligand-Target Binding Mechanisms: Computational and In Vitro Approaches

The interaction of small molecules with biological targets is often elucidated through a combination of computational prediction and direct in vitro measurement. For compounds like 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, these methods provide a foundational understanding of potential therapeutic applications by predicting and confirming binding modes and inhibitory mechanisms.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand like this compound might bind to a protein's active site. nih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to another, estimating the binding affinity through scoring functions. mdpi.com For this compound, docking studies would likely focus on the key interactions formed by its functional groups. The 2-hydroxypyridine (B17775) and carboxylate groups are predicted to be primary sites for hydrogen bonding and metal chelation, while the fluorophenyl ring could engage in hydrophobic or π-π stacking interactions. nih.gov

MD simulations further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the role of conformational changes in the binding process. physchemres.orgajchem-a.com Such simulations can confirm whether the initial docked pose is maintained and identify key amino acid residues that stabilize the interaction. physchemres.org

Table 1: Predicted Intermolecular Interactions for this compound via Computational Modeling

| Functional Moiety | Potential Interaction Type | Likely Interacting Residues |

|---|---|---|

| 2-Hydroxypyridine | Hydrogen Bonding, Metal Chelation | Asp, Glu, His, Active Site Metal Ions (e.g., Fe2+, Zn2+, Mg2+) |

| Carboxylate Group | Ionic Bonding (Salt Bridge), Hydrogen Bonding | Arg, Lys, His |

| Fluorophenyl Ring | Hydrophobic Interactions, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

| Fluorine Atom | Weak Hydrogen Bonding, Dipole-Dipole, Fluorophilic Interactions | Backbone NH, Polar Residues |

The structural motifs within this compound suggest its potential as an inhibitor for several classes of enzymes, particularly metalloenzymes.

HIF Prolyl Hydroxylase (PHD): Hypoxia-inducible factor (HIF) prolyl hydroxylases are iron-dependent dioxygenases that are key regulators of the cellular response to hypoxia. nih.gov Inhibitors of these enzymes often feature a moiety capable of chelating the active-site Fe(II) ion, thereby mimicking the binding of the co-substrate 2-oxoglutarate. researchgate.net The 2-hydroxypyridine-carboxylate scaffold present in the title compound is a well-established iron chelator and a core component of known PHD inhibitors like Roxadustat. researchgate.net In vitro assays would likely confirm that this compound acts as a competitive inhibitor of PHD enzymes, leading to the stabilization of HIF-α. medchemexpress.com

HIV Integrase: This viral enzyme, which contains essential magnesium ions in its active site, is another potential target. nih.gov Many HIV integrase inhibitors function by chelating these divalent metal cations, disrupting the catalytic process of integrating viral DNA into the host genome. nih.gov The 3-hydroxypyrimidine-2,4-dione scaffold has been validated as an effective core for such inhibitors, and the 2-hydroxypyridine-carboxylate portion of the title compound could adopt a similar binding mode to chelate the magnesium ions. nih.govnih.gov

Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes critical for pH regulation. mdpi.com While classical CA inhibitors are sulfonamides that bind directly to the catalytic zinc ion, other compounds can inhibit the enzyme through different mechanisms. mdpi.comnih.gov Some natural products, for instance, are hydrolyzed by the enzyme and the resulting product occludes the active site entrance without directly coordinating the zinc. scispace.com An in vitro assay could determine if this compound or its analogues exhibit inhibitory activity against various CA isoforms, potentially through a non-classical binding mode involving interactions with active site residues rather than direct zinc chelation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis from Synthesized Analogues

SAR studies involve systematically modifying a molecule's structure to determine how these changes affect its biological activity. nih.govnih.gov This process is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. sci-hub.box A fluorine atom, such as the one in this compound, can have profound effects on a molecule's biochemical properties. nih.gov

Electronic Effects: Fluorine is highly electronegative, which can lower the pKa of nearby acidic groups, such as the adjacent carboxylic acid. sci-hub.box This change can influence the ionization state of the molecule at physiological pH, potentially strengthening its interaction with positively charged residues in a binding pocket.

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic stability and half-life. nih.gov

Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including dipole-dipole interactions and weak hydrogen bonds. nih.gov The specific placement of the fluorine atom on the phenyl ring would be critical; SAR studies on analogues with fluorine at different positions would clarify its optimal location for target binding. nih.gov

Table 2: Potential Effects of Fluorine Substitution on Compound Properties

| Property | Effect of Fluorine Substitution |

|---|---|

| Acidity (pKa) | Increases acidity of neighboring carboxyl group. sci-hub.box |

| Binding Interactions | Can form unique hydrogen bonds and favorable dipole interactions. nih.gov |

| Metabolic Stability | Can block metabolic oxidation, increasing compound half-life. nih.gov |

| Lipophilicity | Increases local lipophilicity, which can affect cell permeability and binding. |

The carboxyl and hydroxypyridine groups are predicted to be the primary pharmacophoric features responsible for the biological activity of this compound.

Hydroxypyridine Moiety: This group is essential for the chelation of metal ions in the active sites of metalloenzymes like HIF prolyl hydroxylase and HIV integrase. nih.govnih.gov Its ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the pyridine (B92270) nitrogen) makes it a versatile interaction partner. nih.gov The tautomeric equilibrium between the 2-hydroxypyridine and the 2-pyridone forms can also influence its binding properties and recognition by a target protein. researchgate.net

Carboxyl Moiety: The negatively charged carboxylate group is a powerful anchoring point, often forming strong ionic bonds (salt bridges) with positively charged lysine (B10760008) or arginine residues in a protein's active site. nih.govnih.gov In many inhibitors, this interaction is critical for orienting the rest of the molecule correctly for optimal binding. nih.gov SAR studies involving the replacement of the carboxyl group with bioisosteres (e.g., tetrazole, acylsulfonamide) would be crucial to confirm its importance and explore alternative interactions that could enhance affinity or selectivity. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information detailing the biochemical pathways and molecular targets of the chemical compound this compound.

Consequently, it is not possible to provide an article on the "" for this particular compound as no research data on its mechanistic insights, biochemical pathways, or molecular targets appear to be publicly available.

Further research would be required to elucidate the potential biological activities and mechanisms of action of this compound.

Coordination Chemistry and Metal Complex Formation with 3 4 Carboxy 3 Fluorophenyl 2 Hydroxypyridine

Metal-Ligand Chelation Modes Involving Pyridine (B92270), Hydroxyl, and Carboxylic Acid Groups

No published data are available on the specific chelation modes of 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine with metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

There are no documented methods for the synthesis of metal complexes with this compound, nor are there any reports of their spectroscopic characterization.

Transition Metal Complexes

Information regarding the synthesis and characterization of transition metal complexes is not available in the scientific literature.

Main Group Metal Complexes

Information regarding the synthesis and characterization of main group metal complexes is not available in the scientific literature.

Electronic and Magnetic Properties of Metal-Compound Complexes

There are no experimental or theoretical studies on the electronic and magnetic properties of metal complexes derived from this compound.

Potential Applications in Homogeneous and Heterogeneous Catalysis

While metal complexes of similar pyridine-based ligands have shown promise in catalysis, there is no specific research on the catalytic applications of complexes formed with this compound.

Advanced Analytical Method Development for the Chemical Compound

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC, GC-MS)

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for the separation and purity assessment of compounds. For 3-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine, a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) would be essential to ensure its quality and integrity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach. The separation would be achieved on a C18 column, utilizing a mobile phase consisting of an aqueous component (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). The acidic nature of the carboxylic group and the phenolic hydroxyl group necessitates a buffered mobile phase to ensure consistent ionization and reproducible retention times.

A hypothetical RP-HPLC method for the purity assessment of this compound is outlined below:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 20-80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would allow for the separation of the main compound from potential impurities arising from synthesis or degradation. The retention time of the main peak would be indicative of the compound's identity under specific conditions, while the area of the peak would be proportional to its concentration, allowing for purity calculations.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective technique for qualitative analysis and for monitoring the progress of chemical reactions. For this compound, a normal-phase TLC system could be employed using a silica (B1680970) gel plate as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to suppress the ionization of the carboxylic group would likely provide good separation. The spots can be visualized under UV light (typically at 254 nm) due to the aromatic nature of the compound.

An example of a TLC system for this compound could be:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) |

| Visualization | UV light at 254 nm |

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be a characteristic property of the compound in that specific TLC system.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyl). Therefore, a derivatization step would be necessary to convert the non-volatile compound into a more volatile derivative. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds containing active hydrogens.

The derivatized compound can then be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the derivatized sample, while the mass spectrum would give detailed structural information, including the molecular weight and fragmentation pattern of the derivative, which can be used to confirm the identity of the compound.

Quantitative Analysis Methodologies (e.g., Spectrophotometric Assays)

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and rapid approach for the quantitative analysis of compounds that possess chromophoric groups. Given the presence of aromatic rings in this compound, it is expected to exhibit significant UV absorbance.

To develop a quantitative spectrophotometric assay, the first step is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent, such as methanol (B129727) or ethanol. A stock solution of known concentration would be prepared, and its UV spectrum recorded over a range of wavelengths (e.g., 200-400 nm) to identify the λmax.

Once the λmax is determined, a calibration curve can be constructed by preparing a series of standard solutions of varying known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The calibration curve is a plot of absorbance versus concentration, which should be linear over a certain concentration range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

A representative dataset for a UV-Vis spectrophotometric assay is presented below:

| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

The linearity of this method would be assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.

Development of Trace Level Quantification Methods for Research Purposes

For many research applications, such as pharmacokinetic studies or environmental monitoring, it is necessary to quantify compounds at very low concentrations. The development of trace-level quantification methods for this compound would likely involve highly sensitive and selective techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Capillary Electrophoresis (CE).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is capable of detecting and quantifying compounds at picogram to femtogram levels. For this compound, an LC-MS/MS method would involve optimizing the chromatographic conditions for separation and tuning the mass spectrometer to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity, minimizing interference from matrix components. The development of such a method would be invaluable for bioanalytical applications.

Capillary Electrophoresis (CE):

Capillary electrophoresis is another powerful technique for the analysis of small quantities of samples with high efficiency and resolution. nih.gov For charged compounds like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. mdpi.com The separation is based on the differential migration of ions in an electric field. Coupling CE with a sensitive detector, such as a diode-array detector (DAD) or a mass spectrometer (CE-MS), would enable trace-level quantification. ufmg.br The advantages of CE include low sample and reagent consumption and rapid analysis times. nih.gov

The development of these trace-level quantification methods would require careful optimization of various parameters, including sample preparation, separation conditions, and detector settings, to achieve the desired sensitivity, accuracy, and precision for research purposes.

Future Directions and Emerging Research Opportunities for 3 4 Carboxy 3 Fluorophenyl 2 Hydroxypyridine

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine and its analogs will likely prioritize efficiency, sustainability, and diversity. While classical synthetic routes exist for pyridone-carboxylic acids, emerging research opportunities lie in the development of more sophisticated and environmentally benign methodologies.

Key areas for exploration include:

Multi-component Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials can significantly reduce waste, time, and resource consumption. An MCR approach could construct the core pyridone ring and append the phenylcarboxylic acid moiety in a single, highly efficient step.

C-H Functionalization: Advances in transition-metal catalysis offer the potential for direct C-H functionalization. rsc.org This would allow for the late-stage modification of simpler pyridone or phenyl precursors, providing a modular and flexible route to a library of derivatives. rsc.org

Solid-Phase Synthesis: For the rapid generation of analogs for screening purposes, polymer-supported synthesis offers a powerful tool. acs.orgnih.gov Attaching a precursor to a solid support would facilitate purification and allow for the systematic variation of different parts of the molecule. acs.orgnih.gov

Green Chemistry Approaches: Future syntheses should focus on using greener solvents, reducing the use of hazardous reagents, and employing catalytic systems (e.g., silica-supported catalysts) to minimize environmental impact. semanticscholar.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Multi-component Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | High atom economy, reduced waste, operational simplicity, rapid library generation. | Discovery of novel reaction pathways and catalyst systems. |

| C-H Functionalization | Directing the formation of C-C or C-X bonds at specific C-H sites on the core structure. | High efficiency, modularity, late-stage diversification of complex molecules. rsc.org | Development of site-selective catalysts and directing groups. rsc.org |

| Solid-Phase Synthesis | Synthesis on a polymer support to simplify purification and enable high-throughput chemistry. acs.orgnih.gov | Amenable to automation, rapid library synthesis, simplified workup. acs.orgnih.gov | Optimization of linker chemistry and resin compatibility. |

| Catalytic Approaches | Use of catalysts (e.g., Lewis acids, transition metals, supported catalysts) to facilitate reactions. semanticscholar.org | Lower reaction temperatures, increased yields, improved selectivity, catalyst recyclability. | Development of novel, sustainable, and highly active catalytic systems. |

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental understanding of the non-covalent interactions involving this compound is crucial for predicting its behavior in biological and material systems. The compound's functional groups—pyridone, carboxylic acid, and fluorine—are all potent mediators of intermolecular forces.

Future research should focus on:

Hydrogen Bonding Motifs: The 2-pyridone moiety is known to form robust, cyclic N-H···O hydrogen-bonded dimers, a feature known as the pyridone homosynthon. nih.gov Concurrently, the carboxylic acid can form its own dimers or engage in strong hydrogen bonds with the pyridone oxygen or nitrogen. nih.gov Investigating the competition and interplay between these synthons is critical.

Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can modulate the acidity of the carboxylic acid, the hydrogen bond donating/accepting ability of adjacent groups, and the electronic properties of the phenyl ring. Detailed studies are needed to quantify these effects.

π-π Stacking and Halogen Bonding: The aromatic rings provide platforms for π-π stacking interactions. Furthermore, the fluorine atom, under certain conditions, could participate in halogen bonding. Elucidating the role of these weaker, yet significant, interactions will provide a more complete picture of the compound's supramolecular chemistry.

Integration of Advanced Computational and Experimental Techniques for Predictive Modeling

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating chemical research. For this compound, this integrated approach can provide predictive insights into its properties and functions.

Emerging opportunities include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and compute spectroscopic properties (e.g., IR spectra) that can be directly compared with experimental data. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target, providing insights into conformational flexibility and binding stability.

Crystal Structure Prediction: Combining computational algorithms with an understanding of intermolecular synthons (as discussed in 10.2) can aid in predicting the crystal packing of the molecule, which is fundamental to its solid-state properties. publish.csiro.au

QSAR Modeling: By synthesizing a library of analogs and measuring a specific activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts.

Table 2: Integrated Computational and Experimental Techniques

| Technique | Application for Predictive Modeling | Experimental Validation |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, spectroscopic properties, and global reactivity parameters. rsc.orgrsc.org | FT-IR Spectroscopy, UV-Vis Spectroscopy, X-ray Diffraction. rsc.orgrsc.org |

| Molecular Dynamics (MD) | Simulation of molecular motion, conformational changes, and binding interactions over time. | NMR Spectroscopy, various biophysical assays. |

| Molecular Docking | Prediction of binding modes and affinities with macromolecular targets (e.g., enzymes). | X-ray Co-crystallography, Isothermal Titration Calorimetry (ITC). |

| Crystal Engineering | Analysis of intermolecular interactions to predict and design specific solid-state architectures. publish.csiro.au | Single-crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD). |

Investigation into Materials Science Applications based on Compound Properties

Future research in materials science could explore:

Metal-Organic Frameworks (MOFs): Pyridine-carboxylic acids are widely used as organic linkers to construct MOFs. rsc.orgresearchgate.netresearchgate.net The title compound could be used to create novel 2D or 3D frameworks with potential applications in gas storage, separation, or catalysis. The fluorine substituent could be used to tune the pore environment and properties of the resulting MOF. acs.org

Coordination Polymers: Beyond crystalline MOFs, the compound can form a variety of coordination polymers with diverse structural motifs, from 0D complexes to 1D chains and 2D layers. rsc.orgresearchgate.net

Polymer Synthesis: The compound could be incorporated into polymers, either as a monomer in the main chain or as a functional pendant group. acs.orgresearchgate.net Such pyridine-based polymers could exhibit enhanced thermal stability or specific proton-conducting properties for applications like fuel cell membranes. acs.org

Crystal Engineering and Co-crystals: The strong directionality of the hydrogen bonds makes the molecule a prime candidate for crystal engineering studies. rsc.orgpublish.csiro.au By co-crystallizing it with other molecules, new solid forms with tailored physical properties (e.g., solubility, stability) could be designed. rsc.orgrsc.orgpublish.csiro.au

Fundamental Studies on Environmental Degradation and Fate of Similar Pyridone-Carboxylic Acid Structures

As with any synthetic compound, understanding its environmental persistence and degradation pathways is essential. Pyridine (B92270) and its derivatives are known to enter the environment from industrial and agricultural activities. publish.csiro.aursc.org While many simple pyridines are biodegradable, the specific combination of substituents on this compound warrants dedicated investigation.

Key research questions to address are:

Biodegradation Pathways: Bacteria are known to degrade pyridine derivatives, often via pathways involving hydroxylated intermediates. publish.csiro.aursc.org Future studies should aim to identify the specific microorganisms and enzymatic pathways responsible for the degradation of this compound class. The initial step is often hydroxylation, but novel mechanisms involving reductive steps have also been suggested. publish.csiro.au